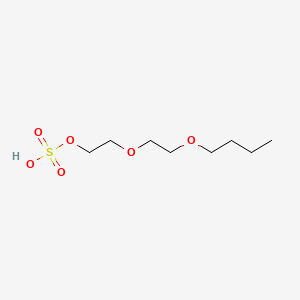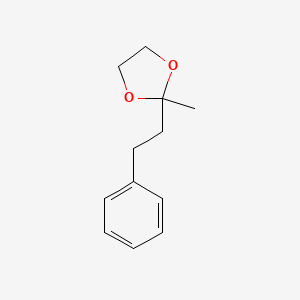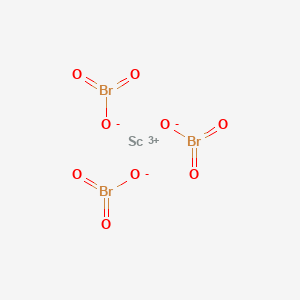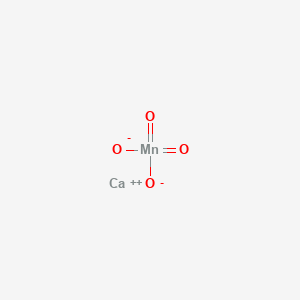
calcium;dioxido(dioxo)manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;dioxido(dioxo)manganese, also known as calcium manganate, is a chemical compound with the molecular formula CaH₆MnO₄. It is a manganese-based compound where manganese is in a high oxidation state, typically +4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium;dioxido(dioxo)manganese can be synthesized through various methods. One common approach involves the reaction of manganese dioxide (MnO₂) with calcium oxide (CaO) under high-temperature conditions. The reaction typically occurs at temperatures above 800°C to ensure complete conversion. Another method involves the precipitation of calcium manganate from a solution containing calcium and manganese salts, followed by calcination to achieve the desired oxidation state .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of manganese ore as a starting material. The ore is first leached with sulfuric acid to produce manganese sulfate, which is then purified to remove impurities such as calcium and magnesium. The purified manganese sulfate is then reacted with calcium hydroxide to precipitate calcium manganate, which is subsequently calcined to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium;dioxido(dioxo)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the manganese center can be further oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions involve the replacement of oxygen atoms with other ligands or functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and hydrochloric acid (HCl) for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in oxidation reactions, manganese oxides with higher oxidation states may be formed, while in reduction reactions, manganese(II) compounds such as manganese chloride (MnCl₂) may be produced .
Wissenschaftliche Forschungsanwendungen
Calcium;dioxido(dioxo)manganese has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various oxidation reactions due to its high oxidation state and ability to facilitate electron transfer processes. In biology, it plays a role in the study of manganese-based enzymes and their mechanisms of action. In medicine, it is investigated for its potential use in imaging and therapeutic applications. In industry, it is used in the production of high-performance materials, such as thermochemical energy storage systems and electrocatalysts for fuel cells .
Wirkmechanismus
The mechanism of action of calcium;dioxido(dioxo)manganese involves its ability to undergo redox reactions, where it can accept and donate electrons. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the reduction of oxygen species. The high-valent manganese-oxo intermediates formed during these reactions are key to the compound’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Calcium;dioxido(dioxo)manganese can be compared with other manganese-based compounds, such as manganese dioxide (MnO₂) and manganese(III) oxide (Mn₂O₃). While all these compounds contain manganese in different oxidation states, this compound is unique due to the presence of calcium, which can influence its chemical properties and reactivity. The addition of calcium can enhance the stability and catalytic activity of the compound, making it more effective in certain applications .
List of Similar Compounds:- Manganese dioxide (MnO₂)
- Manganese(III) oxide (Mn₂O₃)
- Calcium manganese(III) oxide hydrates (CaMn₂O₄·xH₂O)
Eigenschaften
CAS-Nummer |
12049-47-7 |
|---|---|
Molekularformel |
CaMnO4 |
Molekulargewicht |
159.01 g/mol |
IUPAC-Name |
calcium;dioxido(dioxo)manganese |
InChI |
InChI=1S/Ca.Mn.4O/q+2;;;;2*-1 |
InChI-Schlüssel |
OOSYCERWOGUQJY-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Mn](=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


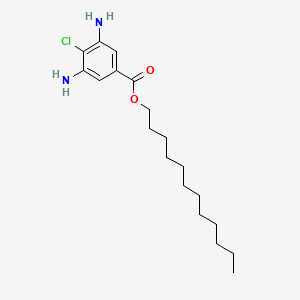
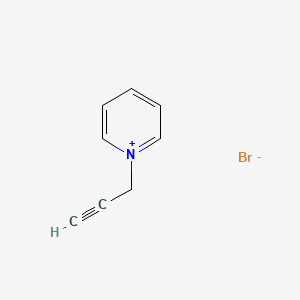

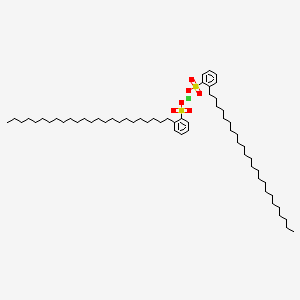
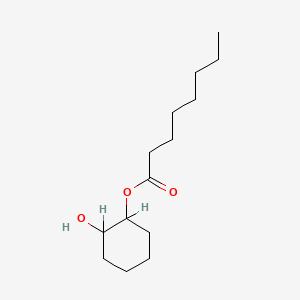


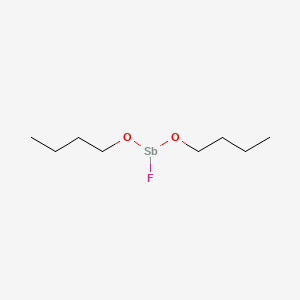
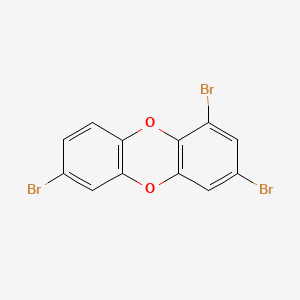
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
